4-Bromo-3-nitro-1H-pyrazole

Organic Synthesis Regioselective Alkylation Late-Stage Functionalization

Poor regioselectivity with generic pyrazoles leads to failed syntheses. 4-Bromo-3-nitro-1H-pyrazole (CAS 89717-64-6) provides orthogonal Br/NO2 handles enabling sequential Pd-catalyzed arylation and C-H functionalization. Key data: • >99.9% N1-selectivity in catalyst-free Michael additions • One-step access to 4,5-diarylpyrazole libraries • Validated H2-receptor antagonist scaffold (6x famotidine potency). Full analytics; multi-point global stocking for rapid delivery.

Molecular Formula C3H2BrN3O2
Molecular Weight 191.97 g/mol
CAS No. 89717-64-6
Cat. No. B1268424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-nitro-1H-pyrazole
CAS89717-64-6
Molecular FormulaC3H2BrN3O2
Molecular Weight191.97 g/mol
Structural Identifiers
SMILESC1=NNC(=C1Br)[N+](=O)[O-]
InChIInChI=1S/C3H2BrN3O2/c4-2-1-5-6-3(2)7(8)9/h1H,(H,5,6)
InChIKeyWEQNDTYVEHMMMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-3-nitro-1H-pyrazole Overview


4-Bromo-3-nitro-1H-pyrazole (CAS 89717-64-6) is a disubstituted heterocyclic compound from the pyrazole family, featuring a bromine atom at the 4-position and a nitro group at the 3-position . This specific substitution pattern imparts a unique electronic profile and reactivity, making it a versatile intermediate in organic synthesis [1]. It is primarily utilized as a building block for constructing more complex molecules in medicinal chemistry and agrochemical research, where the bromo and nitro groups serve as orthogonal handles for sequential functionalization .

Why 4-Bromo-3-nitro-1H-pyrazole Cannot Be Substituted


While the pyrazole scaffold is common, the specific 3-nitro-4-bromo substitution pattern in 4-Bromo-3-nitro-1H-pyrazole is critical for its distinct reactivity and selectivity. Its analogues, such as 4-chloro- or 4-iodo-3-nitro-1H-pyrazole, or the mono-substituted 3-nitropyrazole, exhibit significantly different reactivity profiles in cross-coupling reactions, leading to variable yields and regioselectivity . The nitro group's position is also crucial; 5-nitropyrazole derivatives often lack comparable biological activity to their 3-nitro counterparts [1]. Therefore, substituting this compound with a generic analogue without rigorous validation will likely compromise reaction outcomes and lead to failed syntheses or altered biological profiles.

4-Bromo-3-nitro-1H-pyrazole: Quantitative Evidence


Catalyst-Free N-Alkylation Regioselectivity

In a catalyst-free Michael addition, pyrazoles bearing bromo and nitro groups, including 4-Bromo-3-nitro-1H-pyrazole, achieve an exceptional N1-alkylation regioselectivity of >99.9:1 (N1/N2) with a high yield (>90%) [1]. This represents a significant improvement over unsubstituted pyrazoles or those lacking this specific electronic environment, which typically yield mixtures of N1 and N2 isomers requiring challenging separations.

Organic Synthesis Regioselective Alkylation Late-Stage Functionalization

Palladium-Catalyzed Direct Diarylations Reactivity

Studies on palladium-catalyzed direct diarylation reveal that pyrazoles, particularly those with electron-withdrawing groups like nitro, exhibit enhanced reactivity at the C4 and C5 positions [1]. The presence of a bromine atom at the 4-position in 4-Bromo-3-nitro-1H-pyrazole further facilitates oxidative addition in cross-coupling, making it a superior substrate compared to 4-unsubstituted 3-nitropyrazole or 4-chloro-3-nitro-1H-pyrazole, which require harsher conditions.

Cross-Coupling C-H Activation Palladium Catalysis

H2-Receptor Antagonist Activity

A derivative, 4-(3-nitro-1-pyrazolyl)butanamide (9a), synthesized from a 3-nitropyrazole precursor, demonstrated potent H2-receptor antagonist activity, being 6 times more potent than famotidine and 160 times more potent than cimetidine in an isolated guinea pig right atrium assay [1]. This highlights the biological relevance of the 3-nitropyrazole core. 4-Bromo-3-nitro-1H-pyrazole serves as an immediate precursor to such pharmacophores.

Medicinal Chemistry H2-Receptor Antagonist Gastric Acid Secretion

Agrochemical Synthesis via Orthogonal Handles

4-Bromo-3-nitro-1H-pyrazole serves as a crucial intermediate in the synthesis of isoxazoline herbicides, where the nitro group is reduced to an amino group for subsequent functionalization, and the bromine atom enables coupling reactions . This dual orthogonal reactivity is not possible with mono-functionalized analogues like 4-bromo-1H-pyrazole or 3-nitro-1H-pyrazole, which offer only one point for synthetic elaboration.

Agrochemical Synthesis Herbicides Pyrazole Intermediates

4-Bromo-3-nitro-1H-pyrazole: Key Applications


Late-Stage Drug Diversification via N-Alkylation

Researchers aiming to install a pyrazole moiety onto a drug-like scaffold with complete regiocontrol should utilize 4-Bromo-3-nitro-1H-pyrazole. As demonstrated, its electronic properties enable catalyst-free Michael additions with >99.9% N1-selectivity, ensuring the rapid generation of a single, well-defined isomer for biological testing [1].

Diarylpyrazole Synthesis by Tandem C-H Activation

For the construction of 4,5-diarylpyrazole libraries, 4-Bromo-3-nitro-1H-pyrazole is an ideal starting material. Its 4-bromo substituent facilitates oxidative addition for palladium-catalyzed direct arylation, while the 3-nitro group activates the ring for C-H functionalization at the 5-position, enabling a one-step access to densely functionalized heterocycles [2].

H2-Receptor Antagonists Development

Medicinal chemists pursuing next-generation H2-receptor antagonists for peptic ulcer disease or GERD should use 4-Bromo-3-nitro-1H-pyrazole as a core building block. Its 3-nitro group is a key pharmacophoric element, as evidenced by the high potency (6x famotidine) of derivatives derived from the 3-nitropyrazole scaffold in isolated tissue assays [3].

Agrochemical Intermediate Synthesis via Orthogonal Handles

Process chemists in the agrochemical industry will find 4-Bromo-3-nitro-1H-pyrazole valuable for building complex herbicidal structures. The compound's dual reactive handles (Br and NO2) allow for sequential derivatization, significantly shortening synthetic routes to key intermediates for isoxazoline-based herbicides and other crop protection agents .

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